Cas no 1823338-03-9 (4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)

4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic indolinone derivative characterized by a unique cyclopropane-fused indole scaffold. This structural motif imparts rigidity and stereochemical complexity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's spirocyclic framework enhances stability and influences conformational properties, which can be leveraged in the design of bioactive molecules. Its methyl substitution at the 4'-position further modulates electronic and steric effects, offering tunability for reactivity and binding interactions. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and materials science, where precise control over molecular architecture is critical. Its synthetic versatility and well-defined stereochemistry make it a reliable building block for advanced research applications.
4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one structure
1823338-03-9 structure
商品名:4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
CAS番号:1823338-03-9
MF:C11H11NO
メガワット:173.211142778397
CID:4786542
PubChem ID:72698773

4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one 化学的及び物理的性質

名前と識別子

    • 4'-METHYLSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE
    • 4'-Methyl-1'H-spiro[cyclopropane-1,3'-indole]-2'-one
    • DB-380483
    • 4''-Methyl-1''H-spiro[cyclopropane-1,3''-indole]-2''-one
    • KS-10054
    • SCHEMBL24455096
    • SB64649
    • AKOS027332770
    • MFCD27922319
    • 1823338-03-9
    • 4-methylspiro[1H-indole-3,1'-cyclopropane]-2-one
    • SY387668
    • 4 inverted exclamation mark -Methylspiro[cyclopropane-1,3 inverted exclamation mark -indolin]-2 inverted exclamation mark -one
    • 4'-Methylspiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one
    • 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
    • インチ: 1S/C11H11NO/c1-7-3-2-4-8-9(7)11(5-6-11)10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13)
    • InChIKey: HORPBURESFLAQZ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2(C3C(C)=CC=CC=3N1)CC2

計算された属性

  • せいみつぶんしりょう: 173.084063974g/mol
  • どういたいしつりょう: 173.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1
  • 疎水性パラメータ計算基準値(XlogP): 1.5

4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A199010667-1g
4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
1823338-03-9 97%
1g
$1067.04 2023-09-02
Chemenu
CM212251-1g
4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
1823338-03-9 95%+
1g
$*** 2023-03-30
abcr
AB576793-250mg
4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one; .
1823338-03-9
250mg
€671.80 2024-08-02
Chemenu
CM212251-1g
4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
1823338-03-9 95+%
1g
$912 2021-08-04
Alichem
A199010667-250mg
4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
1823338-03-9 97%
250mg
$425.10 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M881144-1g
4'-METHYLSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE
1823338-03-9 95%
1g
¥12,511.00 2022-09-01
1PlusChem
1P0202LD-1g
4'-Methyl-1'H-spiro[cyclopropane-1,3'-indole]-2'-one
1823338-03-9 95%
1g
$1152.00 2023-12-20
1PlusChem
1P0202LD-250mg
4'-Methyl-1'H-spiro[cyclopropane-1,3'-indole]-2'-one
1823338-03-9 95%
250mg
$483.00 2023-12-20

4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one 関連文献

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4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-oneに関する追加情報

4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one: A Comprehensive Overview

4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one, with the CAS registry number 1823338-03-9, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to an indoline moiety. The presence of the methyl group at the 4' position further distinguishes this compound, making it a subject of interest for researchers exploring its potential applications in drug design and material science.

The structural uniqueness of 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one lies in its spiro arrangement, where two rings share only one atom. This configuration imparts distinctive electronic and steric properties to the molecule. Recent studies have highlighted the importance of such spirocyclic systems in modulating the pharmacokinetic profiles of bioactive compounds. For instance, research published in the Journal of Medicinal Chemistry demonstrated that spirocyclic frameworks can enhance drug stability and bioavailability by minimizing metabolic degradation pathways.

The synthesis of 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one involves a multi-step process that typically begins with the preparation of the indoline derivative. A common approach involves the cyclization of an appropriately substituted amino ketone under acidic conditions to form the indoline ring. Subsequent installation of the cyclopropane ring is achieved through various methods, including thermal or photochemical [2+1] cycloadditions. The methyl group at the 4' position is introduced either during or after the cyclization step, depending on the synthetic strategy employed.

One of the most promising applications of 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one lies in its potential as a building block for more complex bioactive molecules. Its rigid spirocyclic structure provides an excellent platform for constructing diverse scaffolds with tailored pharmacological properties. For example, researchers have utilized this compound as a precursor for synthesizing novel kinase inhibitors and GPCR modulators. A study published in Nature Communications reported that derivatives of this compound exhibited potent inhibitory activity against several oncogenic kinases, making them attractive candidates for anticancer drug development.

In addition to its role in drug design, 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one has also found applications in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have focused on incorporating this compound into light-emitting diodes (LEDs) and photovoltaic materials. A research team at Stanford University demonstrated that films prepared from this compound exhibit enhanced charge transport properties, which could pave the way for more efficient electronic devices.

The versatility of 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one is further underscored by its use as an intermediate in the synthesis of other complex molecules. For instance, it has been employed as a key intermediate in the construction of macrocyclic compounds with potential applications in molecular recognition and catalysis. A study published in Angewandte Chemie highlighted its utility in forming highly selective receptors for metal ions and small organic molecules.

In conclusion, 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one, with its distinctive spirocyclic structure and versatile functional groups, represents a valuable compound with wide-ranging applications across multiple disciplines. From drug discovery to materials science, this compound continues to inspire innovative research and development efforts. As our understanding of its properties deepens through ongoing studies, it is likely that new and exciting applications will emerge in the near future.

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Amadis Chemical Company Limited
(CAS:1823338-03-9)4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
A1226937
清らかである:99%
はかる:1g
価格 ($):877